(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide (2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 143738-75-4
VCID: VC21131946
InChI: InChI=1S/C32H52N8O8/c1-18(2)15-22(37-27(43)20(5)33)31(47)40-13-8-10-25(40)30(46)35-17-26(42)36-21(6)28(44)38-23(16-19(3)4)32(48)39-12-7-9-24(39)29(45)34-11-14-41/h11,14,18-25H,7-10,12-13,15-17,33H2,1-6H3,(H,35,46)(H,36,42)(H,37,43)(H,38,44)/t20-,21-,22-,23-,24-,25-/m0/s1
SMILES: CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)N=CC=O)NC(=O)C(C)N
Molecular Formula: C32H52N8O8
Molecular Weight: 676.8 g/mol

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide

CAS No.: 143738-75-4

Cat. No.: VC21131946

Molecular Formula: C32H52N8O8

Molecular Weight: 676.8 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide - 143738-75-4

Specification

CAS No. 143738-75-4
Molecular Formula C32H52N8O8
Molecular Weight 676.8 g/mol
IUPAC Name (2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C32H52N8O8/c1-18(2)15-22(37-27(43)20(5)33)31(47)40-13-8-10-25(40)30(46)35-17-26(42)36-21(6)28(44)38-23(16-19(3)4)32(48)39-12-7-9-24(39)29(45)34-11-14-41/h11,14,18-25H,7-10,12-13,15-17,33H2,1-6H3,(H,35,46)(H,36,42)(H,37,43)(H,38,44)/t20-,21-,22-,23-,24-,25-/m0/s1
Standard InChI Key POPHSXDMJNBCCX-OOPVGHQCSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N=CC=O)N
SMILES CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)N=CC=O)NC(=O)C(C)N
Canonical SMILES CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)N=CC=O)NC(=O)C(C)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator